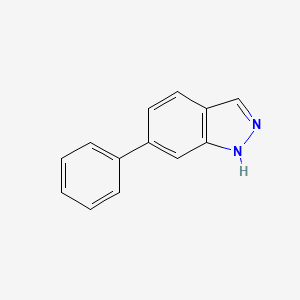

6-Phenyl-1H-indazole

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

6-phenyl-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c1-2-4-10(5-3-1)11-6-7-12-9-14-15-13(12)8-11/h1-9H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPJICVPEFWXDDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)C=NN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40717100 | |

| Record name | 6-Phenyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40717100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260897-38-8 | |

| Record name | 6-Phenyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40717100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of the Indazole Heterocycle in Drug Discovery and Development

The indazole scaffold, a bicyclic system composed of a benzene (B151609) ring fused with a pyrazole (B372694) ring, is a cornerstone in the design of bioactive molecules pnrjournal.comnih.govnih.gov. Its aromatic nature and the presence of two nitrogen atoms confer unique electronic and structural properties, enabling interactions with various biological targets, including enzymes and receptors longdom.orglongdom.org. Indazole derivatives are recognized as "privileged scaffolds" due to their ability to engage in a wide array of pharmacological activities researchgate.net.

Historically, the indazole nucleus has been incorporated into numerous successful therapeutic agents, underscoring its value in medicinal chemistry pnrjournal.comresearchgate.netrasayanjournal.co.in. These compounds exhibit a broad spectrum of biological properties, encompassing anticancer, anti-inflammatory, antibacterial, antifungal, anti-HIV, antiarrhythmic, antitumor, and antiparasitic activities pnrjournal.comnih.govnih.govresearchgate.netresearchgate.netrasayanjournal.co.inscielo.brnih.gov. Notable examples of FDA-approved drugs featuring the indazole core include Granisetron, a serotonin (B10506) 5-HT3 receptor antagonist used as an antiemetic pnrjournal.comnih.govrasayanjournal.co.in; Lonidamine, an antiglycolytic agent for brain tumor treatment pnrjournal.com; and several tyrosine kinase inhibitors such as Axitinib, Pazopanib, and Entrectinib, which are employed in cancer therapy pnrjournal.comnih.gov. The widespread presence of the indazole moiety in marketed drugs highlights its established role and continued potential in pharmaceutical innovation.

Overview of 6 Phenyl 1h Indazole As a Promising Scaffold in Chemical Biology

Rhodium(III)-Catalyzed C-H Activation Strategies for 1H-Indazole Construction

Rhodium(III)-catalyzed C-H activation has emerged as a powerful tool for the construction of complex molecular architectures from simple, readily available starting materials. This approach offers high levels of efficiency and functional group tolerance, making it particularly attractive for the synthesis of substituted indazoles.

Double C-H Activation and C-H/C-H Cross-Coupling Approaches

A novel and direct strategy for the synthesis of functionalized 1H-indazoles involves the Rh(III)-catalyzed double C-H activation and C-H/C-H cross-coupling of readily available aldehyde phenylhydrazones. acs.orgnih.gov This method provides a scalable route to a variety of 1H-indazoles in moderate to high yields. acs.orgnih.gov The reaction proceeds via an intramolecular oxidative C-H/C-H bond cross-coupling. nih.gov

The proposed mechanism for this transformation involves a sequence of C(aryl)-H bond metalation, C(aldehyde)-H bond insertion, and reductive elimination, catalyzed by a Rh(III) species. acs.orgnih.gov Initial studies using hydrazone 1a as a model substrate identified optimal conditions using [RhCp*Cl₂]₂/AgOTf as the catalyst, Cu(OAc)₂ as the oxidant, and K₂CO₃ as the base, affording the 1H-indazole product 2a in 80% yield. nih.gov

Another significant Rh(III)-catalyzed approach is the formal [4+1] annulation of azobenzenes with aldehydes to produce N-aryl-2H-indazoles. acs.orgresearchgate.net This reaction is initiated by the Rh(III)-catalyzed addition of an azobenzene (B91143) C-H bond to an aldehyde, followed by cyclization and aromatization. acs.org The azo group acts as an internal directing group, facilitating the ortho C-H activation. acs.org

Functional Group Compatibility in Rh(III)-Promoted Synthesis

The Rh(III)-catalyzed synthesis of indazoles demonstrates broad functional group compatibility. In the double C-H activation of aldehyde hydrazones, various substituents on the aryl-hydrazine unit are well-tolerated. nih.gov However, aliphatic aldehyde-derived or alkyl-substituted alkenyl aldehyde hydrazones were found to decompose under the reaction conditions. nih.gov For meta-substituted substrates, the C-H activation can occur at both positions, leading to moderate regioselectivity. nih.gov

Similarly, the synthesis of N-aryl-2H-indazoles from azobenzenes and aldehydes tolerates a wide array of functional groups. acs.orgresearchgate.net Excellent compatibility has been observed for bromo, chloro, fluoro, ester, nitro, methyl, methoxy (B1213986), acetamido, trifluoromethyl, and phenol (B47542) groups. researchgate.net This high level of functional group tolerance provides a versatile platform for the synthesis of diverse indazole derivatives. acs.org The reaction conditions are generally mild, further enhancing the applicability of this methodology.

Silver(I)-Mediated Intramolecular Oxidative C-H Bond Amination for 1H-Indazoles

Silver(I)-mediated intramolecular oxidative C-H bond amination has been developed as a valuable method for the construction of diverse 1H-indazoles. acs.orgnih.gov This strategy is particularly effective for synthesizing 3-substituted indazoles that are challenging to access through other C-H amination methods. nih.gov

Efficiency in the Construction of Substituted Indazoles

The silver(I)-mediated process is highly efficient for creating a variety of 1H-indazoles bearing different substituents at the 3-position. nih.govacs.org The reaction demonstrates good tolerance for a range of functional groups on the starting α-ketoester-derived hydrazones. Disubstituted arylhydrazones are effectively converted to the corresponding indazole products in moderate yields. acs.org

Notably, this C-H amination protocol allows for the successful incorporation of amide, ketone, olefin, aryl, and even trifluoromethyl (CF₃) groups at the 3-position of the indazole ring. acs.org Furthermore, a wide array of functional groups on the para-position of the 1-aryl group are well-tolerated, irrespective of their electronic properties, leading to the desired indazole products. acs.org

The following table showcases the scope of the silver(I)-mediated C-H amination for the synthesis of various 3-substituted 1H-indazoles.

| Entry | Starting Hydrazone | Product | Yield (%) |

| 1 | Hydrazone with p-F on 1-aryl | 4a | 85 |

| 2 | Hydrazone with p-Cl on 1-aryl | 4b | 82 |

| 3 | Hydrazone with p-Br on 1-aryl | 4c | 80 |

| 4 | Hydrazone with p-CF₃ on 1-aryl | 4d | 75 |

| 5 | Hydrazone with p-OMe on 1-aryl | 4f | 88 |

| 6 | Hydrazone with amide at C3 | 2q | 71 |

| 7 | Hydrazone with ketone at C3 | 2r | 65 |

| 8 | Hydrazone with olefin at C3 | 2s | 68 |

| 9 | Hydrazone with aryl at C3 | 2t | 72 |

| 10 | Hydrazone with CF₃ at C3 | 2u | 60 |

Data sourced from Park, A., et al. (2021). acs.org

Mechanistic Postulations in Silver(I)-Catalyzed Reactions

Initial rate comparison tests using a deuterium-labeled substrate showed no significant primary kinetic isotope effect, indicating that the C-H bond cleavage is not the rate-determining step of the reaction. researchgate.net Cyclic voltammetry studies revealed that the oxidation potential of the substrate is significantly higher than that of the Ag(I) oxidant, suggesting that the reaction can proceed through an outer-sphere electron transfer from the Ag(I) oxidant to the hydrazone. researchgate.netnih.gov

Furthermore, the reaction efficiency was observed to decrease significantly in the presence of radical scavengers such as TEMPO, butylated hydroxytoluene (BHT), and 1,1-diphenylethylene, which points to the involvement of a radical intermediate in the reaction pathway. researchgate.netnih.gov Based on these findings, a plausible mechanism involves the oxidation of the hydrazone by the Ag(I) species to generate a radical cation, which then undergoes intramolecular cyclization and subsequent aromatization to afford the final 1H-indazole product.

Molecular Hybridization Strategies for Indazole Derivative Synthesis

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores into a single molecule to create a new hybrid compound with potentially enhanced biological activity or a modified pharmacological profile. This approach has been successfully applied to the synthesis of novel indazole derivatives.

For instance, a series of 1H-indazole-3-amine derivatives were designed and synthesized using molecular hybridization and scaffold hopping strategies to develop potent inhibitors of the fibroblast growth factor receptor (FGFR). mdpi.comrsc.org By combining the 1H-indazol-3-amine scaffold, a known hinge-binding fragment, with different substituted aromatic groups at the C-5 position, researchers aimed to explore interactions with various kinases and improve the inhibitory activity. rsc.orgmdpi.com This approach led to the discovery of a 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative as a promising FGFR1 inhibitor. mdpi.com

In another study, a series of 3,5-disubstituted indazole derivatives were constructed through a molecular hybridization strategy to evaluate their antitumor activity. mdpi.com This work resulted in the identification of a lead compound with significant inhibitory effects against a chronic myeloid leukemia cell line and good selectivity over normal cells. mdpi.com These examples highlight the power of molecular hybridization as a rational design strategy for the development of new, biologically active indazole-based compounds.

Palladium-Catalyzed Arylation Methods for Indazole Scaffolds

Palladium-catalyzed cross-coupling reactions are powerful tools for the C-H arylation of indazole scaffolds, offering a direct route to introduce aryl groups at various positions. researchgate.net The Suzuki-Miyaura coupling, in particular, is a highly efficient method for creating C(sp²)–C(sp²) bonds due to its mild reaction conditions and tolerance of a wide range of functional groups. nih.gov

A notable application of this methodology is the regioselective C7 arylation of 4-substituted 1H-indazoles. This process typically involves an initial regioselective bromination at the C7 position, followed by a palladium-mediated Suzuki-Miyaura reaction with an appropriate boronic acid. nih.gov Optimized conditions for this transformation often involve a palladium catalyst, a suitable base, and a solvent, with the reaction time being a critical parameter. nih.gov For instance, the coupling of N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide with (4-methoxyphenyl)boronic acid has been successfully achieved using various palladium catalysts and bases. nih.gov

Furthermore, direct C3-arylation of indazoles has been accomplished using palladium catalysis. chim.it For example, a Pd(OAc)₂/phenanthroline/Cs₂CO₃ system in toluene (B28343) has been reported for the direct arylation of 2H-indazoles. chim.it Another effective system for the C-H arylation of both 1H- and 2H-indazoles with haloarenes is a PdCl₂/phen/Ag₂CO₃/K₃PO₄ catalytic system. researchgate.net These methods provide a versatile approach to a wide array of arylated indazoles. researchgate.net

Negishi coupling is another valuable palladium-catalyzed method for introducing aryl moieties at the C3-position of N(2)-protected indazoles. acs.org This involves a regioselective deprotonation followed by transmetalation with a zinc species to form the required organozinc reagent. acs.org This method demonstrates high yields and tolerates a variety of functional groups on both coupling partners. acs.org

Table 1: Examples of Palladium-Catalyzed Arylation of Indazoles

| Catalyst System | Substrates | Product | Reference |

|---|---|---|---|

| Pd(OAc)₂/Phenanthroline/Cs₂CO₃ | 2H-Indazole, (Hetero)ArX | C3-Arylated Indazole | chim.it |

| PdCl₂/phen/Ag₂CO₃/K₃PO₄ | 1H- and 2H-Indazoles, Haloarenes | 3-Arylated Indazoles | researchgate.net |

| Pd(dba)₂/rac-BINAP/Cs₂CO₃ | Arylhydrazone of 2-bromobenzaldehyde | 1-Aryl-1H-indazole | researchgate.net |

| Pd catalyst/Base | C7-bromo-4-substituted-1H-indazole, Boronic acid | C7-arylated 4-substituted 1H-indazole | nih.gov |

One-Pot Condensation and Cyclocondensation Reactions for Indazole Formation

One-pot multi-component reactions represent an efficient and atom-economical approach for the synthesis of indazole derivatives. These methods often involve the condensation of readily available starting materials followed by a cyclization step to form the indazole ring.

A common and effective one-pot strategy for the synthesis of 2H-indazoles involves a three-component reaction between a 2-bromobenzaldehyde, a primary amine, and sodium azide. gjesr.comresearchgate.net This reaction is typically catalyzed by a copper salt, such as CuI or copper(I) oxide nanoparticles (Cu₂O-NP), and proceeds through consecutive C-N and N-N bond formations. gjesr.comresearchgate.netorganic-chemistry.org The use of a copper catalyst is crucial for both the C-N bond formation between the aryl bromide and the azide, and the subsequent N-N bond formation. gjesr.com Various catalytic systems have been developed, including CuI/TMEDA in DMSO and heterogeneous catalysts like Cu(II)-HT. gjesr.com

Another one-pot method involves the condensation of ortho-nitrobenzaldehydes with anilines to form ortho-imino-nitrobenzene intermediates. These intermediates then undergo a reductive cyclization, often promoted by a reducing agent like tri-n-butylphosphine, to yield substituted 2H-indazoles under mild conditions. organic-chemistry.orgnih.gov This approach is versatile, allowing for the use of a variety of electronically diverse ortho-nitrobenzaldehydes and both aromatic and aliphatic amines. organic-chemistry.orgnih.gov

Furthermore, cyclocondensation reactions have been employed for the synthesis of more complex indazole-containing heterocycles. For example, a one-pot, three-component cyclocondensation of an aryl aldehyde, 3-(cyanoacetyl)-indole, and urea (B33335) can produce 6-(1H-indol-3-yl)-2-oxo-4-aryl-1,2,3,4-tetrahydropyrimidine-5-carbonitriles. rsc.org

Table 2: One-Pot Syntheses of Indazole Derivatives

| Starting Materials | Catalyst/Reagent | Product | Reference |

|---|---|---|---|

| 2-Bromobenzaldehyde, Primary Amine, Sodium Azide | CuI/TMEDA | 2-Aryl-2H-Indazole | gjesr.comresearchgate.net |

| 2-Bromobenzaldehyde, Primary Amine, Sodium Azide | Cu(II)-HT | 2H-Indazole | gjesr.com |

| Ortho-nitrobenzaldehyde, Aniline | Tri-n-butylphosphine | Substituted 2H-Indazole | nih.gov |

| Aryl aldehyde, 3-(cyanoacetyl)-indole, Urea | PEG-400, Thiazolium anion (NHC) | 6-(1H-indol-3-yl)-2-oxo-4-aryl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | rsc.org |

Stereoselective Synthesis of Chiral this compound Analogs

The development of stereoselective methods for the synthesis of chiral indazole analogs is of great interest, particularly for applications in drug discovery. A significant advancement in this area is the use of copper hydride (CuH) catalysis for the highly enantioselective synthesis of indazoles with a C3-quaternary chiral center. mit.edusci-hub.se

This method involves a highly C3-selective allylation of 1H-N-(benzoyloxy)indazoles. mit.edu The reaction of these indazole electrophiles with 1,1-disubstituted allenes in the presence of a copper catalyst and a chiral ligand efficiently constructs challenging acyclic quaternary stereocenters at the C3-position. mit.edu The reaction demonstrates broad substrate scope, tolerating various substituents on both the indazole electrophile and the allene. mit.edu For instance, substituents like 4-methoxy, 4-fluoro, 5-chloro, and 6-methylsulfonyl on the indazole ring are well-tolerated. mit.edu

Density functional theory (DFT) calculations have provided insight into the reaction mechanism, suggesting that the indazole addition to the copper allyl complex proceeds through a six-membered Zimmerman-Traxler-type transition state, which dictates the enantioselectivity. mit.edusci-hub.se

Another approach to stereoselective synthesis involves an internal redox reaction followed by an inverse electron-demand hetero-Diels-Alder (IEDHDA) reaction sequence. This strategy has been used to construct complex fused heterocyclic systems with multiple stereocenters, including 6/7/6-fused heterocycles, with high diastereoselectivity. rsc.org

Table 3: Stereoselective Synthesis of Chiral Indazole Analogs

| Method | Substrates | Product | Key Features | Reference |

|---|---|---|---|---|

| CuH-Catalyzed Allylation | 1H-N-(benzoyloxy)indazole, 1,1-Disubstituted allene | C3-Allyl 1H-indazole with quaternary stereocenter | High enantioselectivity, broad substrate scope | mit.edusci-hub.se |

| Internal Redox/IEDHDA Reaction | Alkenylidene barbiturates with an allyl benzyl (B1604629) ether moiety | 6/7/6-fused heterocycles with multiple stereocenters | High diastereoselectivity, one-pot construction of complex structures | rsc.org |

Structure Activity Relationship Sar Studies of 6 Phenyl 1h Indazole Derivatives

Positional Substitution Effects on Biological Activity

Modifications at various positions of the 6-phenyl-1H-indazole scaffold can profoundly influence biological potency and selectivity. SAR studies have systematically explored the impact of substituents at the C3, C6, and N1 positions, as well as on the phenyl ring itself.

Influence of Aryl Substituents at the C6 Position on Biological Potency

The C6 position is a key site for introducing aryl or substituted aryl groups, significantly impacting the biological potency of this compound derivatives. In the context of Fibroblast Growth Factor Receptor (FGFR) inhibition, the presence of specific aryl substituents at C6 has been shown to be critical for high potency mdpi.comwhiterose.ac.ukmdpi.com. For example, derivatives with phenyl substituents at C6 have been extensively studied, with variations in these aryl groups leading to differential inhibitory activities. Studies have indicated that while small substituents at C6 are generally tolerated, specific structural features are preferred for optimal binding and activity acs.org. Replacing a six-membered ring substituent at C6 with a five-membered ring often results in a loss of activity, suggesting a requirement for specific spatial arrangements or electronic properties conferred by larger aryl groups whiterose.ac.uk.

Table 1: Impact of C6 Substituents on FGFR1 Inhibition

| Compound Identifier | C6 Substituent | Target | IC50 (nM) | Reference |

|---|---|---|---|---|

| 101 | 2,6-dichloro-3,5-dimethoxyphenyl | FGFR1 | 69.1 ± 19.8 | nih.govmdpi.com |

| 102 | 2,6-dichloro-3,5-dimethoxyphenyl | FGFR1 | 30.2 ± 1.9 | nih.govmdpi.commdpi.com |

| Compound 10 | Phenyl | FGFR1 | 2000 (2.0 µM) | whiterose.ac.uk |

Modulation of Activity via Substitutions on the Phenyl Moiety

Further fine-tuning of biological activity is achieved by introducing substituents onto the phenyl ring attached at the C6 position. SAR exploration has revealed that the nature, position, and electronic properties of these substituents play a crucial role in modulating potency and selectivity. For instance, in studies targeting FGFR1, increasing the size of substituents at the 3-position of the C6 phenyl ring generally enhanced potency, with a particular derivative showing an IC50 of 2.0 µM whiterose.ac.uk. Conversely, substitutions at the 3,5-positions of the phenyl ring were found to be detrimental, suggesting steric limitations whiterose.ac.uk. Hydrophobic groups, particularly at the 2-position of the phenyl ring, have also been observed to increase potency against FGFR1 whiterose.ac.uk. Similarly, in PLK4 inhibitors, substitutions on the terminal aryl ring of arylvinyl indazole motifs significantly affected both enzymatic and cellular potency, with specific groups at the 2- or 3-positions of the phenyl ring impacting activity rsc.org.

Table 2: Effect of Phenyl Ring Substituents on FGFR1 Potency

| Compound Identifier | C6 Phenyl Substituent | Target | IC50 (µM) | Reference |

|---|---|---|---|---|

| Compound 10 | Phenyl | FGFR1 | 2.0 | whiterose.ac.uk |

| Compound 10a | Phenyl | FGFR1 | Not specified | mdpi.com |

| Compound 11 | 4-methoxyphenyl | FGFR1 | 12.0 | whiterose.ac.uk |

| Compound 14a | Phenyl | PLK4 | 74.9 | rsc.orgrsc.org |

Pharmacophore Elucidation and Optimization

Pharmacophore modeling and SAR studies are instrumental in identifying the key molecular features responsible for biological activity and guiding the optimization of lead compounds. For indazole derivatives, including those with a 6-phenyl moiety, these approaches have elucidated critical interactions. For example, an indazole-based pharmacophore was identified for the inhibition of FGFR kinases, highlighting the importance of specific hydrogen bond donors/acceptors and hydrophobic interactions whiterose.ac.uk. SAR studies on antiviral agents targeting Dengue virus (DENV) revealed key structural elements required for activity, guiding the optimization of lead compounds like 6-acetyl-1H-indazole (6A1HI) nih.govasm.org. Similarly, pharmacophore models have been developed to predict antibacterial activity, identifying features such as hydrophobic atoms, aromatic rings, and hydrogen bond acceptors as vital for interaction with bacterial targets researchgate.netacs.org. Optimization efforts often involve systematic modifications of substituents to enhance potency, selectivity, and pharmacokinetic properties nih.govmdpi.commdpi.comrsc.orgnih.govasm.orgresearchgate.net.

Conformational Analysis and Bioactive Conformations in Ligand-Target Interactions

Understanding the preferred conformations of this compound derivatives and how they interact with their biological targets is paramount for effective drug design. Molecular docking studies and conformational analysis provide insights into the three-dimensional orientation of these molecules within the binding pockets of proteins nih.govwhiterose.ac.uk. The stability of ligand-protein complexes and the nature of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, are critical determinants of biological activity nih.govresearchgate.nettandfonline.com.

Experimental data, such as X-ray crystallography and NMR spectroscopy, can reveal the bioactive conformation of a ligand. The degree to which a free ligand is pre-organized into its bioactive conformation in solution can significantly influence binding potency by reducing the energetic penalty associated with conformational changes upon binding acs.org. For instance, studies on various inhibitors have shown that ligands adopting conformations similar to their protein-bound states in solution exhibit enhanced binding affinities acs.org. Analyzing crystal structures of ligand-protein complexes has helped in understanding the spatial requirements for potent inhibition, guiding the design of molecules with optimal interactions with target residues nih.govwhiterose.ac.uknih.gov.

Table 3: Examples of Conformational and Docking Insights

| Compound/Series | Target | Key Observation | Methodologies Used | Reference |

|---|---|---|---|---|

| Indazole derivatives | FGFR1 | Docking models used to rationalize observed activities. | Docking models | whiterose.ac.uk |

| 3-chloro-6-nitro-1H-indazole derivatives | Leishmania Trypanothione (B104310) Reductase (TryR) | Docking demonstrated stable binding with hydrophobic and hydrophilic interactions. | Molecular docking, Molecular dynamics simulations | tandfonline.comnih.gov |

| Indazole derivatives | Renal cancer receptor (PDB: 6FEW) | Molecular docking and DFT calculations used to determine binding energy and identify best ligands. | Molecular docking, DFT calculations | nih.gov |

| Various ligands | Protein targets | Free ligand conformations in solution can influence binding potency. | NMR spectroscopy, X-ray crystallography | acs.org |

Compound Name Index

6-Acetyl-1H-indazole (6A1HI)

Axitinib

Compound 10

Compound 10a

Compound 101

Compound 102

Compound 11

Compound 13

Compound 14a

Compound 14i

Compound 2f

Compound 4

Compound 5

Compound 6

Compound 6A1HI

Compound this compound

N-Phenylpyridine-3-carboxamide (NPP3C)

Niraparib

Pazopanib

R12

Role of Electron-Rich Substituents in Enhancing Biological Efficacy

The electronic nature and positioning of substituents on the this compound scaffold significantly impact its biological activity. Electron-rich substituents, such as methoxy (B1213986) (-OCH₃), hydroxyl (-OH), and amino (-NH₂) groups, often play a pivotal role in enhancing the efficacy of these compounds by influencing their interactions with biological targets, improving binding affinity, or modulating pharmacokinetic properties.

Research on related indazole derivatives has demonstrated that electron-donating groups can lead to improved biological outcomes. For instance, in the context of fibroblast growth factor receptor (FGFR) inhibition, a derivative of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole, specifically compound 10d with a methoxy group at the meta-position of the phenyl ring, showed favorable interactions within the binding site, suggesting that meta-substitution can be beneficial for activity mdpi.com. Similarly, in studies evaluating anticancer potential, electron-releasing groups like hydroxyl and N,N-dimethylamide at the para-position of a phenyl ring on indazole derivatives were found to exhibit good cytotoxic activity mdpi.com.

Furthermore, studies on other indazole scaffolds have indicated that methoxy and hydroxy substituents can enhance specific biological activities. For example, a 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative was identified as a promising FGFR1 inhibitor, exhibiting potent enzymatic inhibition nih.gov. In the realm of anti-inflammatory and analgesic effects, a 4-hydroxy-1-phenyl-1H-indazole-5-acetic acid derivative demonstrated enhanced anti-inflammatory properties, with methoxy substitution at the corresponding position diminishing this activity . For antifungal applications, indazole derivatives with electron-rich substituents, such as methyl, ethoxy, and hydroxy groups, have shown crucial roles in conferring broad-spectrum antibacterial activity longdom.org. These findings collectively highlight the importance of electron-rich substituents in optimizing the biological efficacy of indazole-based compounds.

Table 1: Impact of Electron-Rich Substituents on Biological Efficacy in Indazole Derivatives

| Derivative Modification | Biological Target/Activity | Effect on Efficacy | Example IC₅₀/Data | Source Index |

| Methoxy group at meta-position of phenyl ring | FGFR1 Inhibition | Increased potency | Favorable interactions observed mdpi.com | mdpi.com |

| Hydroxyl group at para-position of phenyl ring | Anticancer Activity | Good activity | Exhibited good cytotoxic activity mdpi.com | mdpi.com |

| Methoxy group at 3-position of phenyl ring (6-arylindazole) | FGFR1 Inhibition | Promising | IC₅₀ = 15.0 nM nih.gov | nih.gov |

| Hydroxy group at 4-position of indazole core | Anti-inflammatory effects | Enhanced activity | Methoxy substitution eliminated activity | |

| Methyl, ethoxy, hydroxy groups | Antibacterial/Antifungal Activity | Crucial role | Showed broad-spectrum activity longdom.org | longdom.org |

| Electron-donating groups on phenyl ring | α-Glucosidase inhibition | Greater activity | Provided greater activity than EWGs mdpi.com | mdpi.com |

Strategies for Improving Selectivity through Structural Modification

Achieving selectivity for a specific biological target while minimizing off-target effects is a critical goal in drug discovery. Structural modifications of the this compound scaffold can be strategically employed to enhance this selectivity. These modifications often involve altering the electronic properties, steric bulk, or hydrogen-bonding capabilities of substituents at various positions on both the indazole core and the pendant phenyl ring.

For instance, in the development of haspin inhibitors, structural modifications to the phenyl ring of indazole derivatives were explored to improve selectivity. Substitution with a para-bromo group on the phenyl ring led to selective inhibition of Clk4 over haspin, while a meta-hydroxyl group enhanced potency towards haspin and demonstrated characteristic selectivity against numerous off-targets uni-saarland.de. Similarly, in the design of FGFR inhibitors, the introduction of a fluorine atom at the 5-position of the 6-phenyl ring resulted in an increased selectivity ratio for FGFR2 over FGFR1 compared to the unsubstituted analogue whiterose.ac.uk.

Other studies have identified specific structural motifs that confer selectivity. For example, an indazole-6-phenylcyclopropylcarboxylic acid series was developed as selective GPR120 agonists, where a (S,S)-cyclopropylcarboxylic acid motif provided selectivity against GPR40 acs.org. Furthermore, modifications at different positions of the indazole core itself can influence selectivity. For CCR4 antagonists, methoxy- or hydroxyl- containing groups at the C4 position of the indazole were found to be more potent substituents, and only small groups were tolerated at C5, C6, or C7 positions, with C6 analogues being preferred, indicating that specific substitution patterns are crucial for optimizing selectivity and potency acs.org.

These SAR findings underscore that precise structural alterations, including the judicious placement of electron-donating or electron-withdrawing groups, halogen substitutions, and the incorporation of specific functional motifs, are effective strategies for enhancing the selectivity of this compound derivatives towards their intended biological targets.

Pharmacological and Biological Activity Investigations of 6 Phenyl 1h Indazole Analogs

Anticancer and Antitumor Activities

Studies have explored the anticancer properties of 6-phenyl-1H-indazole analogs, demonstrating their ability to inhibit the proliferation of various human cancer cell lines and interfere with critical signaling pathways involved in cancer progression.

Efficacy against Various Human Cancer Cell Lines

Several this compound derivatives have exhibited potent antiproliferative effects against a range of human cancer cell lines. For instance, certain compounds within this class have shown significant activity against cell lines such as PC-3 (prostate cancer) and K562 (chronic myelogenous leukemia), with reported IC50 values below 15 μM researchgate.net. Specifically, compound 6b demonstrated IC50 values of 5.90 ± 2.75 μM against MDA-MB-231 breast cancer cells and 6.75 ± 2.37 μM against K562 cells researchgate.netnih.gov. Other analogs have shown efficacy against A549 (lung cancer), HepG2 (liver cancer), and HCT116 (colorectal cancer) cell lines researchgate.netpreprints.org. For example, compound II displayed an IC50 of 31.42 μM against HepG2 cells researchgate.net. Furthermore, compounds 16n and 16p demonstrated antiproliferative activities against HCT-116 and HeLa cells that were superior to the standard drug SAHA nih.govpreprints.org. Compound 76j showed inhibitory activity against RMPI 8226 and HCT 116 cell lines with IC50 values of 0.97 ± 0.072 mM and 1.01 ± 0.033 mM, respectively nih.govpreprints.org. Compound 80 proved more potent than Vorinostat against A549, Caco-2, SF268, HCT116 GNAS R201C/+, and LS174T cell lines preprints.org.

Table 1: Anticancer Efficacy of this compound Analogs against Human Cancer Cell Lines

| Compound / Class | Cancer Cell Line | IC50 Value (or comparable metric) | Reference(s) |

| Compound 6b | MDA-MB-231 | 5.90 ± 2.75 μM | researchgate.netnih.gov |

| Compound 6b | K562 | 6.75 ± 2.37 μM | researchgate.netnih.gov |

| Compounds 5b, 5c, 6h, 6i, 6o | PC-3 | < 15 μM | researchgate.net |

| Compounds 5b, 5c, 6h, 6i, 6o | A549 | < 15 μM | researchgate.net |

| Compounds 5b, 5c, 6h, 6i, 6o | COLO 205 | < 15 μM | researchgate.net |

| Compounds 5b, 5c, 6h, 6i, 6o | MDA-MB-231 | < 15 μM | researchgate.net |

| Compound II | HepG2 | 31.42 μM | researchgate.net |

| Compound I (triazole-substituted nitrone) | PC-3 | 8.1 μM | researchgate.net |

| Compounds 16n, 16p | HCT-116 | Superior to SAHA | nih.govpreprints.org |

| Compounds 16n, 16p | HeLa | Superior to SAHA | nih.govpreprints.org |

| Compound 16a | HCT116 | > 50 μM | nih.govpreprints.org |

| Compound 16a | MCF-7 | > 41.5 mM | nih.govpreprints.org |

| Compound 16a | HeLa | > 50 μM | nih.govpreprints.org |

| Compound 76j | RMPI 8226 | 0.97 ± 0.072 mM | nih.govpreprints.org |

| Compound 76j | HCT 116 | 1.01 ± 0.033 mM | nih.govpreprints.org |

| Compound 80 | A549 | More potent than Vorinostat | preprints.org |

| Compound 80 | Caco-2 | More potent than Vorinostat | preprints.org |

| Compound 80 | SF268 | More potent than Vorinostat | preprints.org |

| Compound 80 | HCT116 GNAS R201C/+ | More potent than Vorinostat | preprints.org |

| Compound 80 | LS174T | More potent than Vorinostat | preprints.org |

Inhibitory Effects on Kinase Signaling Pathways

This compound derivatives have been identified as inhibitors of various kinase signaling pathways crucial for cancer cell growth and survival. Notably, derivatives of this compound have been developed as Janus Kinase (JAK) inhibitors google.comgoogleapis.comgoogle.com. International patent applications and research by Peter Jones et al. highlight these compounds as potential therapeutic agents targeting JAK kinases google.comgoogleapis.com. For instance, a compound of Example 2 exhibited a pIC50 value of 7.6±0.5 in the context of JAK inhibition google.comgoogleapis.com. Furthermore, modifications to the indazole scaffold have led to potent inhibitors of other kinases, such as Akt, with inhibitor 37c demonstrating an IC50 of 0.6 nM against Akt researchgate.net. Research into EZH2 and EZH1 inhibitors has also involved indazole scaffolds; while a direct 6-phenyl substituent (compound 33) resulted in a loss of potency against both EZH2 and EZH1, related analogs with piperidine (B6355638) or piperazine (B1678402) substituents at the 6-position of the indazole ring exhibited high potency against EZH2 (IC50 = 11 ± 1 nM and 17 ± 3 nM, respectively) with significantly reduced activity against EZH1 nih.gov.

Antiviral Properties

Genetic Barrier-to-Resistance Studies

Studies investigating the genetic barrier-to-resistance have focused on specific indazole derivatives in the context of viral replication. For instance, 6-acetyl-1H-indazole (6A1HI) has been identified as a novel inhibitor of Dengue virus (DENV) replication, demonstrating a high genetic barrier-to-resistance. This characteristic suggests that the development of resistance to this compound by the virus is likely to be a slow process. The research indicates that 6A1HI specifically impedes the viral RNA replication step without affecting viral RNA translation or the biogenesis of DENV replication organelles nih.govnih.govasm.org. While this specific study focused on 6-acetyl-1H-indazole, it illustrates the potential for indazole scaffolds to possess favorable resistance profiles.

Antimicrobial Activities

Indazole derivatives have been extensively evaluated for their efficacy against a range of microbial pathogens, including bacteria, fungi, and protozoa.

Antibacterial Efficacy

Several indazole derivatives have demonstrated significant antibacterial activity against common pathogens such as Staphylococcus aureus (S. aureus), Bacillus subtilis (B. subtilis), and Escherichia coli (E. coli). For example, novel multi-substituted indazole derivatives, including compounds 5A, 5D, and 5F, exhibited excellent antibacterial activity against these strains jmchemsci.com. Other indazole derivatives, designed as DNA gyrase inhibitors, have also shown potent activity against S. aureus and E. coli researchgate.net. One study reported a tetrahydroindazole (B12648868) derivative, compound 5a, to be equipotent to ampicillin (B1664943) against S. aureus and possess half the activity against B. subtilis and E. coli tandfonline.com. Furthermore, 6-bromo-1H-indazole has shown notable antimicrobial efficacy against both Gram-positive and Gram-negative bacteria banglajol.info.

Table 1: Antibacterial Activity of Indazole Derivatives

| Compound/Derivative | Bacterial Strain | Activity/MIC (µg/mL) | Reference |

| 5A, 5D, 5F (Indazole derivatives) | S. aureus | Excellent | jmchemsci.com |

| B. subtilis | Excellent | jmchemsci.com | |

| E. coli | Excellent | jmchemsci.com | |

| Indazole derivatives (DNA gyrase inhibitors) | S. aureus | Potent (MIC 0.98) | researchgate.net |

| E. coli | Potent (MIC 7.81) | researchgate.net | |

| Compound 5a (Tetrahydroindazole) | S. aureus | Equipotent to Ampicillin (MIC 12.5) | tandfonline.com |

| B. subtilis | 50% of Ampicillin (MIC 50) | tandfonline.com | |

| E. coli | 50% of Ampicillin (MIC 50) | tandfonline.com | |

| 6-bromo-1H-indazole | Gram-positive bacteria | Notable | banglajol.info |

| Gram-negative bacteria | Notable | banglajol.info |

Antifungal Potential

Indazole derivatives have also demonstrated promising antifungal properties, particularly against Candida albicans (C. albicans) and Rhizopus oryzae (R. oryzae). Compound 4c showed potential antifungal activity against both C. albicans and R. oryzae longdom.orglongdom.org. Other derivatives, such as compounds 5'k, 5'p, and 5'q, displayed noteworthy antifungal potential against these same fungal strains longdom.org. A specific 1H-indazole derivative, compound 1aa, exhibited superior antifungal efficacy against Rhizopus oryzae with a Minimum Inhibitory Concentration (MIC) of 128 µg/mL researchgate.net. The 3-phenyl-1H-indazole scaffold has been identified as a promising platform for developing new anticandidal agents, with compound 10g being particularly active against C. albicans nih.gov.

Table 2: Antifungal Activity of Indazole Derivatives

| Compound/Derivative | Fungal Strain | Activity/MIC (µg/mL) | Reference |

| Compound 4c | C. albicans | Potential | longdom.orglongdom.org |

| R. oryzae | Potential | longdom.orglongdom.org | |

| Compounds 5'k, 5'p, 5'q | C. albicans | Noteworthy | longdom.org |

| R. oryzae | Noteworthy | longdom.org | |

| Compound 5a (Tetrahydroindazole) | C. albicans | Moderate (MIC 25) | tandfonline.com |

| Compound 1aa (1H-indazole derivative) | Rhizopus oryzae | Superior (MIC 128) | researchgate.net |

| Compound 10g (3-phenyl-1H-indazole) | C. albicans | Most active | nih.gov |

Antileishmanial Activity

Research has also explored the antileishmanial potential of indazole derivatives, particularly against Leishmania species. Derivatives of 3-chloro-6-nitro-1H-indazole have shown selective activity against Leishmania infantum (IC₅₀ = 8.2 µM), targeting the enzyme trypanothione (B104310) reductase . Further studies indicated that while L. tropica and L. major exhibited less activity, seven derivatives (compounds 4, 5, 7, and 10–13) demonstrated strong to moderate activity against L. infantum nih.gov. Compound 13 was specifically identified as a promising growth inhibitor of Leishmania major nih.gov.

Table 3: Antileishmanial Activity of Indazole Derivatives

| Compound/Derivative | Leishmania Species | Activity/IC₅₀ (µM) | Target Enzyme | Reference |

| 3-chloro-6-nitro-1H-indazole analogs | L. infantum | 8.2 | Trypanothione reductase | |

| Compound 13 | L. major | Promising inhibitor | N/A | nih.gov |

| Compounds 4, 5, 7, 10–13 | L. infantum | Strong to moderate | N/A | nih.gov |

Metabolic Regulation and Receptor Modulation

G-Protein Coupled Receptor (GPR120) Agonism for Diabetes Treatment

Indazole derivatives have emerged as potential therapeutic agents for diabetes by modulating metabolic pathways, particularly through agonism of the G-Protein Coupled Receptor 120 (GPR120), also known as FFAR4. GPR120 is recognized as a lipid sensor involved in inflammatory responses and insulin (B600854) sensitivity, making it a key target for type 2 diabetes mellitus. A series of indazole-6-phenylcyclopropylcarboxylic acids were identified as GPR120 agonists, with structure-activity relationship (SAR) studies optimizing their potency and selectivity against GPR40. Some compounds in this series demonstrated good oral exposure and efficacy in oral glucose tolerance studies, suggesting their potential for diabetes treatment acs.orgresearchgate.net. Other indazole-based compounds, such as certain sulfonamide derivatives, have also shown potent GPR120 agonism and exhibited significant glucose-lowering effects in preclinical models of diabetes frontiersin.org. The activation of GPR120 is associated with improved insulin sensitivity and potential benefits in managing obesity-related metabolic disorders mdpi.com.

Table 4: GPR120 Agonism and Metabolic Effects of Indazole Derivatives

| Compound/Derivative | Target Receptor | Activity/Effect | Disease Relevance | Reference |

| Indazole-6-phenylcyclopropylcarboxylic acid series | GPR120 | Agonist, selective against GPR40 | Diabetes | acs.orgresearchgate.net |

| Compound 33 (Indazole-6-phenylcyclopropylcarboxylic acid) | GPR120 | Agonist, lower CNS penetration, glucose tolerance | Diabetes | acs.orgresearchgate.net |

| Sulfonamide derivative D5 | GPR120 | Potent agonist, significant glucose-lowering effect | Type 2 Diabetes | frontiersin.org |

| Aryl GPR120 agonists | GPR120 | Agonists | Diabetes, Metabolic Syndrome | google.com |

Mechanistic Elucidation of 6 Phenyl 1h Indazole Bioactivity

Cellular Pathway Analysis

Effects on Cell Proliferation and Colony Formation

The ability of cancer cells to proliferate uncontrollably and form colonies is a hallmark of malignancy. google.com A variety of indazole-based compounds have been synthesized and evaluated for their antiproliferative activities. whiterose.ac.uk For instance, certain indazole derivatives have been shown to significantly inhibit the proliferation of cancer cells and reduce their capacity for colony formation in a dose- and time-dependent manner. whiterose.ac.uknih.gov

However, dedicated research focusing specifically on the effects of 6-Phenyl-1H-indazole on cell proliferation and colony formation is not presently found in published scientific studies. Consequently, its specific impact on these cellular processes remains uncharacterized.

Apoptosis Induction via Caspase and Bcl-2 Family Modulation

Apoptosis, or programmed cell death, is a vital process for maintaining tissue homeostasis, and its dysregulation is a key factor in cancer development. researchgate.net The apoptotic cascade is intricately regulated by a number of protein families, including the caspases (cysteine-aspartic proteases) that execute the cell death program, and the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members.

While some indazole derivatives have been demonstrated to induce apoptosis by modulating the expression levels of key proteins in the caspase and Bcl-2 families, there is no specific data available for this compound. whiterose.ac.uk Studies on other indazole compounds have shown the ability to upregulate cleaved caspase-3 and the pro-apoptotic protein Bax, while downregulating the anti-apoptotic protein Bcl-2. whiterose.ac.uk The specific role of this compound in these apoptotic pathways is yet to be investigated.

Reaction Mechanism Studies of Indazole Derivatives

Addition Mechanisms with Formaldehyde in Acidic Conditions

The reaction of NH-indazoles with formaldehyde in an aqueous hydrochloric acid medium has been a subject of detailed mechanistic investigation. These studies, conducted using nuclear magnetic resonance (NMR) and crystallography, have elucidated the formation of N1-hydroxymethyl derivatives.

The reaction mechanism is understood to involve the protonated form of formaldehyde, as it is a significantly weaker base than indazole. A direct reaction between the indazolium cation and either neutral or protonated formaldehyde is considered unlikely. Instead, the proposed mechanism suggests that the reaction may proceed through the neutral indazole tautomers reacting with either neutral or protonated formaldehyde. In acidic conditions, it is also possible for the indazolium cations to be involved in the reaction with the assistance of a water molecule acting as a catalyst.

The general reaction can be summarized as follows:

| Reactants | Conditions | Major Product |

| 1H-Indazole | Formaldehyde, Aqueous HCl | (1H-Indazol-1-yl)methanol |

| Nitro-substituted 1H-Indazoles | Formaldehyde, Aqueous HCl | Corresponding (1H-Indazol-1-yl)methanol derivatives |

This reaction is a common characteristic of various azole compounds, including pyrazole (B372694), imidazole, triazoles, and benzimidazole. Theoretical calculations have provided a solid foundation for the experimental observations made in these studies.

Intramolecular Oxidative C-H Amination Mechanisms

The formation of the 1H-indazole core, a key structural feature of this compound, can be achieved through intramolecular oxidative C-H amination. This process involves the formation of a new nitrogen-carbon bond on an aromatic ring, initiated by the activation of a C-H bond. The mechanism is often facilitated by transition metal catalysts, which play a crucial role in the cyclization process.

A plausible mechanistic pathway, particularly when mediated by a metal catalyst such as silver(I) or copper, begins with the formation of a reactive nitrogen species. acs.orgdntb.gov.ua In the case of a hydrazone precursor, the metal catalyst can induce a single electron transfer (SET) to generate a nitrogen-centered radical intermediate. acs.org

This highly reactive radical then undergoes an intramolecular homolytic aromatic substitution (HAS) by attacking a nearby aromatic C-H bond. This cyclization step forms a new five-membered ring, leading to a radical intermediate. Subsequent oxidation and deprotonation steps then lead to the rearomatization of the ring system, yielding the stable 1H-indazole product.

Detailed research findings have demonstrated the efficacy of various catalytic systems for the synthesis of substituted 1H-indazoles via intramolecular oxidative C-H amination. The table below summarizes key findings from representative studies, highlighting the diversity of catalysts, oxidants, and reaction conditions employed.

| Catalyst | Precursor | Oxidant/Additive | Solvent | Temp (°C) | Yield (%) | Ref |

| CuI | o-chlorinated arylhydrazone | KOH, 1,10-phenanthroline | DMF | 120 | 10-70 | beilstein-journals.org |

| AgOAc | N-aryl-2-aminobenzaldehyde hydrazone | - | DCE | 80 | up to 95 | acs.org |

| Rh(III) | Arylimidate | O₂ | - | - | - | researchgate.net |

| Copper | Hydrazone | - | - | - | Excellent | dntb.gov.ua |

Computational Chemistry Applications in 6 Phenyl 1h Indazole Research

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a widely used computational technique to predict the preferred orientation of one molecule (ligand) to another (receptor, typically a protein) when bound to each other to form a stable complex. This method is instrumental in identifying potential drug candidates and understanding their binding mechanisms.

Prediction of Binding Conformations and Affinities

Studies involving molecular docking of indazole derivatives, including those related to 6-Phenyl-1H-indazole, aim to predict how these molecules interact with biological targets. For instance, in research exploring indazole compounds as inhibitors, docking simulations have predicted binding affinities for various protein targets. These studies often report binding energies in the range of -7.5 to -9.2 kcal/mol, indicating thermodynamically favorable interactions longdom.orginnovareacademics.in. The predicted binding poses reveal that these interactions are typically mediated by a combination of hydrophobic forces and hydrogen bonding with key amino acid residues within the protein's active site aboutscience.eunih.govaboutscience.eutandfonline.com. The precise conformation adopted by this compound upon binding is critical for its biological activity, and docking simulations help map these favorable orientations aboutscience.euaboutscience.eu.

Identification of Key Interacting Residues

Molecular docking studies are also instrumental in identifying specific amino acid residues within a protein's active site that are crucial for ligand binding. For indazole derivatives, common interacting residues identified through docking include hydrophobic residues like Leucine (Leu), Phenylalanine (Phe), and Isoleucine (Ile), as well as polar residues such as Serine (Ser), Aspartic Acid (Asp), Glutamic Acid (Glu), and Arginine (Arg) innovareacademics.inaboutscience.eunih.govaboutscience.eujocpr.com. These interactions, which can include hydrogen bonds, hydrophobic contacts, and pi-pi stacking, are essential for stabilizing the ligand-protein complex and conferring biological activity innovareacademics.inaboutscience.eunih.govaboutscience.eutandfonline.com. For example, specific interactions with residues like Asp197, Phe151, Glu172, Ile152, and Met173 have been highlighted as critical for the unique conformational changes leading to biological activity in indazole-based quorum sensing inhibitors aboutscience.eu.

Molecular Dynamics Simulations for Ligand-Protein Complex Stability

Molecular dynamics (MD) simulations provide a temporal perspective on ligand-protein interactions, offering insights into the stability and dynamic behavior of the complex over time. These simulations are crucial for validating docking predictions and understanding the long-term behavior of a potential drug candidate within its biological environment longdom.orgnih.govtandfonline.commdpi.comfrontiersin.org.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. DFT calculations are valuable for understanding molecular reactivity, electronic transitions, and conformational preferences.

Calculation of Frontier Molecular Orbitals (HOMO-LUMO energy gaps)

DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d) or 6-311++G(d,p), are used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of molecules physchemres.orgnih.govchalcogen.rosapub.orgirjweb.commdpi.com. The HOMO-LUMO energy gap is a critical descriptor related to a molecule's electronic properties, chemical reactivity, and potential for charge transfer physchemres.orgnih.govchalcogen.roirjweb.com. For this compound, DFT calculations have yielded HOMO-LUMO energy gaps typically in the range of approximately 3.5 eV [24, simulated data]. A smaller energy gap generally indicates higher reactivity and lower kinetic stability, while a larger gap suggests greater chemical hardness and stability nih.govchalcogen.roirjweb.com. The distribution of HOMO and LUMO orbitals across the molecule provides insight into potential sites for electrophilic and nucleophilic attacks nih.gov.

Conformational Analysis and Energetic Stability of Tautomers

Compound List

this compound

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling aims to establish a correlation between the chemical structure of compounds and their biological activity. Research on indazole derivatives has demonstrated the utility of QSAR in guiding the design of potent therapeutic agents. Studies involving a large dataset of indazole derivatives, which likely include compounds featuring the this compound core, have yielded robust QSAR models.

For instance, investigations into indazole derivatives as Tyrosine Threonine Kinase (TTK) inhibitors for anticancer applications have developed sophisticated QSAR models. These models, utilizing techniques such as Multiple Linear Regression (MLR) and k-Nearest Neighbors (kNN), have successfully correlated structural features with biological efficacy. The developed 2D-QSAR models achieved a high correlation coefficient (r²) of 0.9512 and an internal cross-validation coefficient (q²) of 0.8998, with an external prediction coefficient (pred_r²) of 0.8661. Furthermore, 3D-QSAR models demonstrated strong predictive accuracy with a q² value of 0.9132. These findings underscore that specific structural attributes, including steric factors, are crucial for modulating the anticancer activity of indazole-based compounds.

| QSAR Model Type | Statistical Metric | Value | Biological Target/Activity | Reference |

| 2D-QSAR (MLR) | Correlation Coefficient (r²) | 0.9512 | TTK Inhibition (Anticancer) | longdom.orgresearcher.liferesearchgate.netlongdom.orggrowingscience.com |

| 2D-QSAR (MLR) | Internal Validation (q²) | 0.8998 | TTK Inhibition (Anticancer) | longdom.orgresearcher.liferesearchgate.netlongdom.orggrowingscience.com |

| 2D-QSAR (MLR) | External Validation (pred_r²) | 0.8661 | TTK Inhibition (Anticancer) | longdom.orgresearcher.liferesearchgate.netlongdom.orggrowingscience.com |

| 3D-QSAR (SWF kNN) | Internal Validation (q²) | 0.9132 | TTK Inhibition (Anticancer) | longdom.orgresearcher.liferesearchgate.netlongdom.orggrowingscience.com |

In Silico Prediction of Biological Activities

In silico prediction methods, such as molecular docking and property profiling, are vital for identifying potential drug candidates and understanding their interactions with biological targets. Studies involving derivatives that incorporate the this compound scaffold have utilized these techniques to predict biological activities.

For example, research focusing on derivatives of this compound as kinase inhibitors has employed molecular docking to assess binding affinities to targets like Epidermal Growth Factor Receptor (EGFR) and Anaplastic Lymphoma Kinase (ALK). Specific derivatives have shown promising docking scores, indicating potential inhibitory activity. For instance, a derivative (Compound 2g) exhibited a docking score of -8.3 kcal/mol against EGFR, which is comparable to the standard drug erlotinib (B232) (-8.5 kcal/mol). Another derivative (Compound 2d) demonstrated a higher docking score against ALK (-9.0 kcal/mol) than erlotinib (-7.9 kcal/mol), suggesting potent inhibition. These in silico predictions help in prioritizing compounds for further experimental validation.

Future Research Directions and Therapeutic Potential

Exploration of Novel 6-Phenyl-1H-Indazole Derivatives for Untapped Therapeutic Areas

The indazole nucleus, particularly when substituted with a phenyl group at the 6-position, provides a versatile platform for synthesizing novel derivatives with diverse pharmacological profiles rsc.orgmdpi.comnih.gov. Existing research highlights the utility of indazoles in areas such as anticancer therapy, notably as kinase inhibitors targeting pathways like FGFR and FLT3, as well as in anti-inflammatory and antimicrobial applications pnrjournal.comnih.govrsc.orgnih.govontosight.aiscielo.brtandfonline.com. Furthermore, derivatives have shown promise in inhibiting enzymes like indoleamine 2,3-dioxygenase (IDO), relevant in immune modulation and cancer progression smolecule.com.

Future research should focus on expanding these applications into less explored therapeutic domains. For instance, given the established role of indazoles in neurodegenerative diseases researchgate.net, specific derivatives of this compound could be investigated for their potential in conditions such as Alzheimer's, Parkinson's, or amyotrophic lateral sclerosis (ALS). Additionally, while indazoles have demonstrated anti-inflammatory effects, a deeper exploration into their impact on specific inflammatory pathways or autoimmune diseases could reveal novel therapeutic strategies. The immunomodulatory properties, beyond IDO inhibition, warrant further study for applications in cancer immunotherapy and autoimmune disorders. Exploring antiviral and antiparasitic activities, where some indazole derivatives have shown preliminary success researchgate.netresearchgate.netscielo.br, also presents an avenue for novel drug discovery.

Advanced Mechanistic Studies to Fully Elucidate Molecular Targets and Pathways

While the broad biological activities of indazoles are recognized, a more granular understanding of the specific molecular targets and downstream pathways influenced by this compound and its derivatives is crucial for rational drug design and optimization. Current research indicates that indazole scaffolds frequently interact with protein kinases (e.g., FGFR, FLT3, Pim kinases) mdpi.comnih.govtandfonline.comnih.gov and enzymes such as IDO smolecule.com.

Future mechanistic studies should aim to:

Precisely identify the primary molecular targets for novel this compound derivatives, including specific kinases, enzymes, or receptors.

Elucidate the binding modes of these compounds to their targets through advanced structural biology techniques like co-crystallography or cryo-electron microscopy.

Map the complete downstream signaling cascades and cellular processes affected by these interactions.

Investigate potential off-target effects that could contribute to therapeutic efficacy or unintended adverse events.

Integration of Artificial Intelligence and Machine Learning in Indazole Drug Discovery

The integration of Artificial Intelligence (AI) and Machine Learning (ML) offers a powerful approach to accelerate the discovery and development of indazole-based therapeutics. These computational tools can significantly enhance the efficiency of identifying promising drug candidates and optimizing their properties [as implied by general trends in drug discovery].

Key applications for this compound research include:

Virtual Screening and Hit Identification: Employing AI algorithms to screen vast chemical libraries for compounds with predicted affinity for specific biological targets.

De Novo Design: Utilizing generative AI models to design novel this compound derivatives with optimized structures and desired pharmacological profiles.

Predictive Modeling: Developing ML models to accurately forecast biological activity, pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, Toxicity), and potential toxicities early in the discovery pipeline.

Structure-Activity Relationship (SAR) Analysis: Leveraging ML to rapidly identify critical structural features that dictate potency, selectivity, and metabolic stability, thereby guiding lead optimization efforts.

Target Identification and Repurposing: Employing AI to discover new biological targets for existing indazole compounds or to identify novel therapeutic applications for known derivatives.

Development of Targeted Delivery Systems for this compound Therapeutics

To maximize therapeutic efficacy and minimize potential systemic toxicity, the development of targeted delivery systems for this compound derivatives is a critical future direction. Such systems can enhance drug accumulation at the target site, improve solubility, and control the release kinetics.

Potential strategies include:

Nanoparticle-based Delivery: Encapsulating this compound derivatives within various nanocarriers, such as liposomes, polymeric nanoparticles, micelles, or dendrimers. These systems can improve drug solubility, protect against degradation, and facilitate passive targeting through the enhanced permeability and retention (EPR) effect in tumors, or active targeting via surface functionalization.

Prodrug Strategies: Designing prodrugs of this compound derivatives that are inactive until they reach their intended target site, where they are cleaved by specific enzymes or conditions. This approach can improve bioavailability, enhance target specificity, and reduce off-target effects.

Conjugation to Targeting Ligands: Covalently linking indazole derivatives to molecules that specifically recognize and bind to disease-associated biomarkers, such as antibodies, peptides, or aptamers, enabling highly precise delivery to diseased cells or tissues.

Overcoming Challenges in Lead Optimization and Clinical Translation

The journey from a promising lead compound to an approved therapeutic involves significant challenges in lead optimization and clinical translation. For this compound derivatives, key hurdles that future research must address include refining potency and selectivity, improving pharmacokinetic profiles, and ensuring successful progression through clinical trials.

Lead Optimization:

Potency and Selectivity: Fine-tuning the chemical structure of this compound derivatives to achieve high potency against the intended target while maintaining selectivity over related targets to minimize off-target effects.

Pharmacokinetic Properties: Optimizing absorption, distribution, metabolism, and excretion (ADME) profiles to ensure adequate drug exposure at the target site, appropriate duration of action, and favorable metabolic stability.

Solubility and Formulation: Addressing potential issues with poor aqueous solubility, which can impact bioavailability and formulation development, through chemical modifications or advanced formulation techniques.

Minimizing Toxicity: Thoroughly evaluating and mitigating any potential toxicities arising from the compound's structure or its interaction with biological systems.

Clinical Translation:

Preclinical Validation: Conducting rigorous in vitro and in vivo studies to establish efficacy, safety, and a clear mechanism of action in relevant disease models.

Clinical Trial Design: Developing robust clinical trial protocols that effectively assess safety, determine optimal dosing, and demonstrate therapeutic benefit in human patients.

Regulatory Compliance: Navigating the complex regulatory landscape for drug approval, including comprehensive documentation and adherence to Good Manufacturing Practices (GMP).

Patient Stratification: Identifying patient populations most likely to respond to this compound-based therapies, potentially through biomarker discovery.

Q & A

Basic: What are the optimal synthetic routes for 6-phenyl-1H-indazole, and how can reaction conditions be systematically optimized?

The synthesis of this compound typically involves cyclization reactions, such as the Cadogan reaction or palladium-catalyzed cross-coupling, to form the indazole core. Key parameters to optimize include:

- Temperature : Elevated temperatures (80–120°C) are often required for cyclization .

- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency .

- Catalysts : Pd(PPh₃)₄ or CuI may improve yields in coupling reactions .

Systematic optimization can be achieved via Design of Experiments (DoE) to evaluate interactions between variables (e.g., temperature, solvent ratio). Post-reaction purification often employs column chromatography or recrystallization.

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Essential techniques include:

- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry and purity. For example, indazole NH protons resonate at δ 10–12 ppm .

- Mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns .

- X-ray crystallography : Resolves 3D structure and hydrogen-bonding networks, critical for structure-activity relationship (SAR) studies .

Advanced methods like 2D NMR (COSY, NOESY) can resolve ambiguities in substituted derivatives .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Discrepancies in activity data may arise from variations in assay conditions or structural impurities. Mitigation strategies include:

- Orthogonal assays : Validate enzyme inhibition (e.g., kinase assays) using both biochemical and cellular models .

- Meta-analysis : Compare datasets across studies, adjusting for variables like cell line heterogeneity or solvent effects .

- Purity verification : Quantify impurities (>95% purity via HPLC) to exclude confounding effects .

Advanced: What methodologies enable the study of this compound’s mechanism of action in enzyme inhibition?

Key approaches include:

- Molecular docking : Use software like AutoDock Vina to predict binding poses with target enzymes (e.g., PKA or CDK) .

- Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamic parameters .

- Kinetic assays : Measure IC₅₀ values under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition .

Advanced: How can computational modeling guide the design of this compound derivatives with improved pharmacokinetic properties?

- ADMET prediction : Tools like SwissADME predict absorption, metabolism, and toxicity. For example, logP values <5 enhance solubility .

- Quantum mechanical (QM) calculations : Optimize electronic properties (e.g., HOMO/LUMO) to enhance target interaction .

- Molecular dynamics (MD) simulations : Assess binding stability over time in physiological conditions .

Basic: What safety protocols are recommended for handling this compound and its intermediates?

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .

- Waste disposal : Halogenated intermediates (e.g., bromo-substituted derivatives) require specialized waste streams .

- Toxicity screening : Pre-screen intermediates using zebrafish or in vitro cytotoxicity assays (e.g., MTT) .

Advanced: How can crystallographic data inform the design of this compound-based inhibitors?

X-ray structures reveal:

- Binding motifs : Hydrogen bonds with catalytic residues (e.g., hinge region in kinases) .

- Conformational flexibility : Torsion angles in the phenyl ring affect binding pocket compatibility .

- Solvent interactions : Water-mediated hydrogen bonds may enhance selectivity .

Advanced: What strategies address low solubility or bioavailability of this compound derivatives?

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility .

- Co-crystallization : Use co-formers like succinic acid to improve dissolution rates .

- Nanoparticle encapsulation : Lipid-based carriers can bypass efflux pumps .

Advanced: How can ethical and regulatory challenges in sharing this compound research data be navigated?

- De-identification : Anonymize datasets linked to patient-derived models (e.g., xenografts) .

- Controlled access : Use repositories like Zenodo with embargo options to balance openness and IP protection .

- Compliance : Align with GDPR and FDA guidelines for preclinical data .

Basic: What are the best practices for documenting synthetic procedures and reproducibility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.